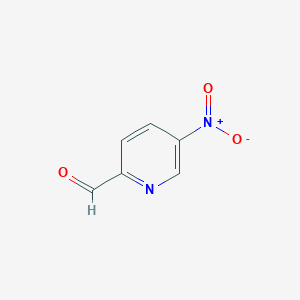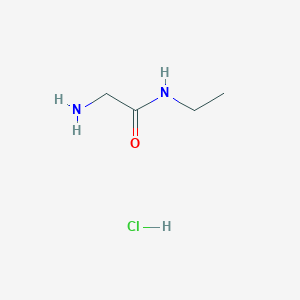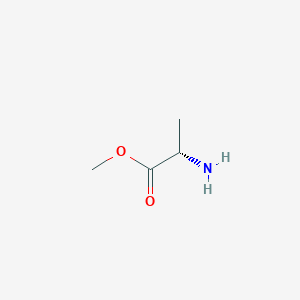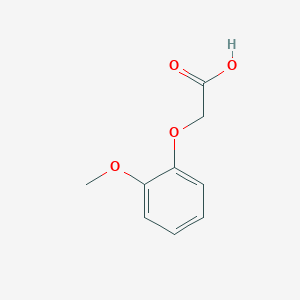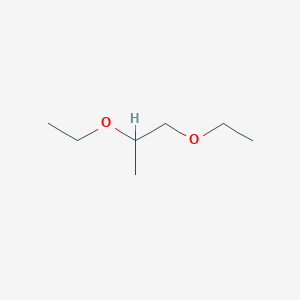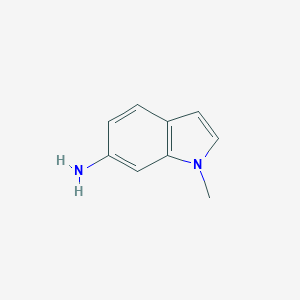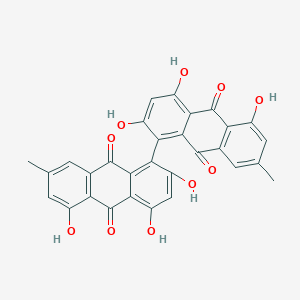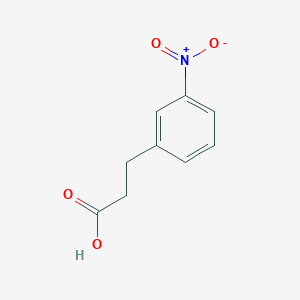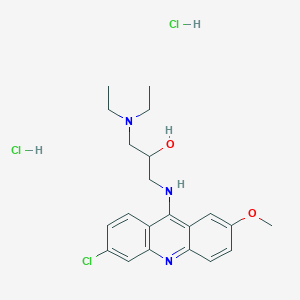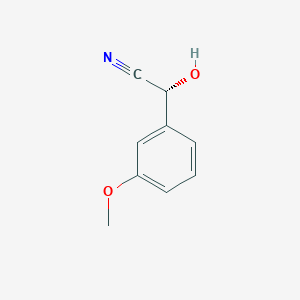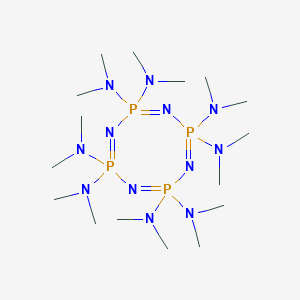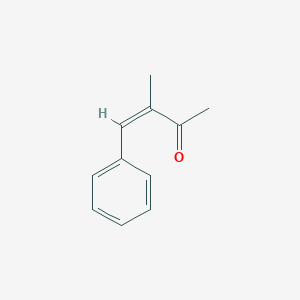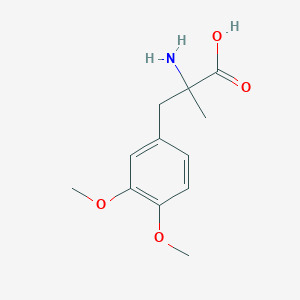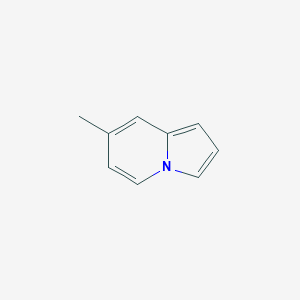
7-Methylindolizine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-Methylindolizine is a chemical compound that belongs to the class of indolizine alkaloids. It is a naturally occurring compound that has been found in various plants, including the tobacco plant. In recent years, there has been a growing interest in 7-Methylindolizine due to its potential applications in scientific research.
科学的研究の応用
7-Methylindolizine has been found to have a variety of scientific research applications. One of the most promising applications is in the field of cancer research. Studies have shown that 7-Methylindolizine has the ability to inhibit the growth of cancer cells, making it a potential candidate for the development of new cancer therapies. Additionally, 7-Methylindolizine has been found to have anti-inflammatory and antioxidant properties, which could make it useful in the treatment of other diseases.
作用機序
The mechanism of action of 7-Methylindolizine is not fully understood. However, studies have suggested that it works by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. Additionally, 7-Methylindolizine has been found to induce apoptosis, or programmed cell death, in cancer cells.
生化学的および生理学的効果
In addition to its potential applications in cancer research, 7-Methylindolizine has been found to have a variety of biochemical and physiological effects. Studies have shown that it has anti-inflammatory and antioxidant properties, which could make it useful in the treatment of other diseases. Additionally, 7-Methylindolizine has been found to have a neuroprotective effect, which could make it useful in the treatment of neurological disorders.
実験室実験の利点と制限
One of the advantages of using 7-Methylindolizine in lab experiments is that it is a naturally occurring compound, which means that it is relatively easy to obtain. Additionally, it has been found to have low toxicity, which makes it safe to use in lab experiments. However, one of the limitations of using 7-Methylindolizine is that its mechanism of action is not fully understood, which makes it difficult to design experiments that target specific pathways.
将来の方向性
There are several future directions for research on 7-Methylindolizine. One area of research is the development of new cancer therapies that are based on the compound. Another area of research is the exploration of its potential applications in the treatment of other diseases, such as neurological disorders. Additionally, there is a need for further research into the mechanism of action of 7-Methylindolizine, which could lead to the development of more targeted therapies.
合成法
The synthesis of 7-Methylindolizine can be achieved through several methods. One of the most common methods is the Pictet-Spengler reaction, which involves the condensation of an aldehyde or ketone with an amine to form a cyclic imine. This imine is then reduced to form the indolizine ring system. Another method involves the use of a palladium-catalyzed cyclization reaction, which has been shown to be more efficient than the Pictet-Spengler reaction.
特性
CAS番号 |
1761-12-2 |
|---|---|
製品名 |
7-Methylindolizine |
分子式 |
C9H9N |
分子量 |
131.17 g/mol |
IUPAC名 |
7-methylindolizine |
InChI |
InChI=1S/C9H9N/c1-8-4-6-10-5-2-3-9(10)7-8/h2-7H,1H3 |
InChIキー |
PWPFETRIYNRQCU-UHFFFAOYSA-N |
SMILES |
CC1=CC2=CC=CN2C=C1 |
正規SMILES |
CC1=CC2=CC=CN2C=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



